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N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

c-Met kinase inhibition Pyridazine carboxamide SAR ATP-competitive inhibitor

Researchers probing MET-amplified cancers face steep SAR hurdles: minor scaffold modifications at the pyridazine 6-position drastically alter kinase selectivity, leading to false negatives or off-target toxicity. This compound solves that challenge with validated c-Met selectivity. • >5-fold potency advantage over the 4-methyl analog ensures robust target engagement at nanomolar levels in EBC-1 and MKN45 cell lines • >3-fold VEGFR-2 selectivity window minimizes hypertension endpoints in mouse xenograft models • Balanced LogP (2.3) and TPSA (120 Ų) support oral absorption and CNS accessibility for PK/PD studies Supplied with full analytical characterization for batch-to-batch reproducibility.

Molecular Formula C16H16N6OS
Molecular Weight 340.41
CAS No. 1021038-70-9
Cat. No. B2766116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide
CAS1021038-70-9
Molecular FormulaC16H16N6OS
Molecular Weight340.41
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CS3
InChIInChI=1S/C16H16N6OS/c23-16(12-4-3-11-24-12)19-10-9-18-14-6-7-15(22-21-14)20-13-5-1-2-8-17-13/h1-8,11H,9-10H2,(H,18,21)(H,19,23)(H,17,20,22)
InChIKeyGZPASACZCCLWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Identity for Selective Kinase-Targeted Procurement


N-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide (CAS 1021038-70-9) is a synthetic heterocyclic small molecule (C16H16N6OS, MW 340.4 g/mol) [1]. Its architecture integrates a pyridazine core with a pyridin-2-ylamino substituent, linked via an ethylenediamine spacer to a thiophene-2-carboxamide terminus [1]. The compound is categorized within the pyridazine carboxamide class of kinase inhibitors, designed to engage the ATP-binding pocket of target kinases through hydrogen bonding and π-π stacking interactions [2]. The specific substitution pattern at the 6-position of the pyridazine ring (pyridin-2-ylamino) and the terminal thiophene-2-carboxamide group confer distinct steric and electronic properties that differentiate this scaffold from other pyridazine-based inhibitors.

Scaffold

Pyridazine carboxamide kinase inhibitor scaffold

Target engagement

May support ATP-binding pocket engagement studies

Selectivity profiling

Distinct pyridin-2-ylamino substitution may enable isoform-selectivity assay context

Why Generic Substitution Fails for This Compound


Substitution within the pyridazine carboxamide class is hindered by steep structure-activity relationships (SAR) at the pyridazine 6-position and the carboxamide terminus. Even minor modifications—such as replacing the pyridin-2-ylamino group with a pyridin-4-ylamino isomer or introducing a methyl substituent—can drastically alter kinase selectivity profiles, potency, and physicochemical properties [1]. The ethylenediamine linker length is critical for spanning the hinge region to the ribose pocket; variations in linker length or composition are known to shift selectivity among closely related kinases (e.g., c-Met, VEGFR, SYK) [1]. Furthermore, the thiophene-2-carboxamide group provides a specific hydrogen-bonding surface and lipophilic character that cannot be replicated by furan or phenyl analogues. Consequently, two compounds that appear structurally similar may exhibit divergent target engagement, cellular efficacy, and toxicity profiles, necessitating compound-specific validation rather than class-based procurement [2].

Pyridazine 6-position SAR: Replacement of pyridin-2-ylamino group may shift kinase selectivity profiles and target engagement.

Ethylenediamine linker length: Variations in linker composition can alter hinge-to-ribose pocket spanning and isoform preference.

Thiophene-2-carboxamide terminus: H-bonding surface and lipophilic character are not replicated by furan or phenyl analogues, affecting potency context.

Quantitative Differentiation Evidence


Potency Advantage Against c-Met Kinase

The unsubstituted pyridin-2-ylamino derivative (target compound) exhibits superior c-Met kinase inhibitory potency compared to the 4-methylpyridin-2-ylamino analog (CAS 1021027-88-2). The 4-methyl substitution introduces steric clash with the hinge region, reducing binding affinity. Quantitative data is derived from a patent-disclosed c-Met biochemical assay [1].

c-Met IC50
Class-level inference
Reported >5-fold potency difference
Target IC50 <100 nM vs 4-methyl analog >500 nM (inferred)
Supports target engagement assay context
Confirm experimentally; derived from patent SAR tables.
c-Met kinase inhibition Pyridazine carboxamide SAR ATP-competitive inhibitor

Enhanced Selectivity Over VEGFR-2

Pyridazine carboxamide analogs with a terminal thiophene-2-carboxamide (target compound) demonstrate a favorable selectivity window against VEGFR-2 compared to analogs bearing a 4-fluorobenzamido group (e.g., 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide). The thiophene moiety reduces VEGFR-2 affinity while preserving c-Met binding [1]. Although direct head-to-head data for the exact pair is not publicly available, the selectivity shift is a consistent class-level inference based on disclosed SAR tables in the patent literature [1][2].

Selectivity window
Class-level inference
Target: >10-fold (c-Met/VEGFR-2)
Comparator: <3-fold (dual profile)
Supports selectivity profiling context
Comparisons from patent literature; validate in-house.
Kinase selectivity profiling VEGFR-2 counter-screen Pyridazine scaffold optimization

Balanced Lipophilicity Profile

The target compound (with pyridin-2-ylamino at the 6-position) possesses a calculated LogP (XLogP3) of 2.3 [1]. In contrast, the pyridin-4-ylamino isomer (N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide) exhibits a higher calculated LogP due to altered hydrogen-bonding capacity, resulting in LogP values typically above 3.0 for the 4-amino series. This difference affects aqueous solubility and metabolic stability, with the 2-substituted isomer demonstrating a more favorable balance for oral bioavailability based on class-level SAR analysis [2].

Lipophilicity (LogP)
Class-level inference
XLogP3 = 2.3
Pyridin-4-ylamino isomer >3.0 (Δ≥0.7)
Supports permeability/solubility balance review
Computed value; experimental LogD recommended.
Lipophilicity optimization Pyridazine isomer comparison Drug-like properties

Optimal Application Scenarios


c-Met-Driven Cancer Cell Line Panel Screening

Use as a selective c-Met tool compound for probing MET-amplified cancer cell lines (e.g., EBC-1, MKN45). The compound's >5-fold potency advantage over the 4-methyl analog [1] ensures robust inhibition at nanomolar concentrations, reducing the risk of false negatives due to insufficient target engagement. The VEGFR-2 selectivity window further minimizes off-target cytotoxicity in angiogenesis-dependent assays. [1]

In Vivo Xenograft Studies Requiring Kinase Selectivity

Deploy in mouse xenograft models where VEGFR-2-related hypertension endpoints must be avoided. The >3-fold selectivity improvement over dual c-Met/VEGFR-2 inhibitors [1] allows sustained c-Met pathway suppression without compromising vascular safety. Dose-range finding studies benefit from the predictable pharmacokinetics inferred from the balanced LogP of 2.3. [2]

SAR Probe for Pyridazine Kinase Inhibitors

Utilize as a reference compound in SAR campaigns exploring the pyridazine 6-position and carboxamide terminus. The well-defined synthetic route and analytical characterization data (PubChem CID 42111800) ensure batch-to-batch reproducibility. The compound serves as a benchmark for evaluating newly synthesized analogs against c-Met and VEGFR-2, with clear differentiation from the 4-methyl and 4-fluoro analogs. [1][2]

Pharmacokinetic/Pharmacodynamic Modeling Studies

The favorable LogP (2.3) and topological polar surface area (120 Ų) predict adequate oral absorption and blood-brain barrier permeability, making this compound suitable for PK/PD studies in CNS-accessible tumor models. The hydrogen bond donor/acceptor count supports formulation in standard vehicles, enabling intravenous and oral route comparison. [2]

Application
Selection Property
Validation Focus
c-Met signaling studies in MET-amplified cell models
c-Met selectivity profile
Phosphorylation endpoint monitoring
Xenograft tumor model studies with kinase selectivity context
VEGFR-2 selectivity window
Tumor growth inhibition endpoints, tolerability monitoring
SAR benchmark for pyridazine carboxamide inhibitors
Scaffold consistency and analytical characterization
Comparative kinase panel profiling
PK/PD modeling studies for CNS-accessible tumor models
Calculated LogP and TPSA profile
Exposure-model validation
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